2-(Dimethylamino)benzaldehyde
Overview
Description
2-(Dimethylamino)benzaldehyde is an organic compound with the chemical formula C9H11NO. It is a yellow-white powder with a distinctive odor and is known for its use in various chemical reactions and applications. This compound is particularly notable for its role in the Ehrlich and Kovac’s reagents, which are used to test for indoles .
Preparation Methods
2-(Dimethylamino)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of N,N-dimethylaniline with formaldehyde and sodium nitrite. Another method includes the reaction of N,N-dimethylaniline with dimethylformamide in the presence of phosphorus oxychloride . Industrial production methods often involve similar reactions but are optimized for larger-scale production and efficiency.
Chemical Reactions Analysis
2-(Dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It forms Schiff bases with primary amines and pyrroles, resulting in colored condensation products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are less commonly documented.
Substitution Reactions: It can participate in substitution reactions, particularly involving the dimethylamino group.
Scientific Research Applications
2-(Dimethylamino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in biochemical assays to detect the presence of indoles and hydrazine.
Medicine: It plays a role in diagnostic tests, such as the Ehrlich test for urobilinogen in urine.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)benzaldehyde involves its role as an electrophile. It reacts with electron-rich sites in other molecules, such as the α-carbon of indole rings, to form colored adducts . This property is utilized in various diagnostic and analytical applications.
Comparison with Similar Compounds
2-(Dimethylamino)benzaldehyde is similar to other dimethylamino-substituted benzaldehydes, such as 4-(Dimethylamino)benzaldehyde. its unique reactivity and applications, particularly in the detection of indoles and hydrazine, set it apart . Other similar compounds include:
4-(Dimethylamino)benzaldehyde: Used in similar applications but with different reactivity profiles.
N,N-Dimethyl-4-formylaniline: Another related compound with distinct uses in organic synthesis.
Properties
IUPAC Name |
2-(dimethylamino)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPBVJWCIDNDPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871859 | |
Record name | Benzaldehyde, (dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579-72-6, 28602-27-9 | |
Record name | 2-(Dimethylamino)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, (dimethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028602279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, (dimethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, (dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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